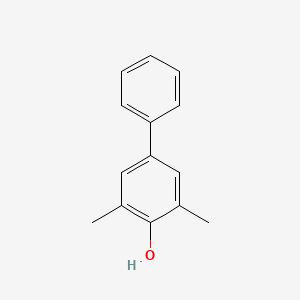

2,6-Dimethyl-4-phenyl-phenol

説明

Contextualization within Substituted Phenolic Compound Chemistry

Phenols are a class of organic compounds defined by a hydroxyl (–OH) group directly attached to an aromatic ring. britannica.com This structural feature allows them to form strong hydrogen bonds, influencing their physical properties like boiling points and water solubility. britannica.com The reactivity of the phenol (B47542) ring is significantly affected by the presence of the hydroxyl group, which is an activating, ortho-para directing group for electrophilic aromatic substitution. britannica.comwikipedia.org

In the case of 2,6-dimethyl-4-phenyl-phenol, the molecule possesses several key features:

A Phenolic Hydroxyl Group: The –OH group is the primary functional group, making the compound acidic and susceptible to reactions like oxidation. evitachem.com

Two Methyl Groups: Located at the 2 and 6 positions (ortho to the hydroxyl group), these alkyl groups are electron-donating and provide significant steric hindrance around the hydroxyl group. This steric bulk can influence the regioselectivity of reactions involving the hydroxyl group and the aromatic ring.

A Phenyl Group: Situated at the 4 position (para to the hydroxyl group), the phenyl substituent introduces an extended π-system (a biphenyl-like structure), which can affect the electronic properties and provides an additional site for chemical modification. ontosight.ai

This specific combination of substituents makes 2,6-dimethyl-4-phenyl-phenol a sterically hindered, arylated phenol. Its structure is a key determinant of its utility as a monomer in polymerization, a building block in organic synthesis, and a candidate for studies on antioxidant properties. evitachem.comontosight.ai

Historical Trajectories of Research on Arylated Phenols

The synthesis of arylated phenols—phenols bearing an aryl (aromatic) substituent directly bonded to the phenolic ring—has been a long-standing area of interest in organic chemistry. These structures are prevalent in many natural products, pharmaceuticals, and advanced materials. rsc.org

Historically, the synthesis of arylated phenols and related diaryl ethers was often challenging.

Early Methods: The classical Ullmann condensation was a foundational method for forming carbon-oxygen bonds to create diaryl ethers, but it typically required harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. acs.org

Organometallic Reagents: In the 1980s, significant advancements were made, such as the work by Barton and Motherwell, who utilized pentavalent arylbismuth(V) reagents for the arylation of phenols. rsc.org However, these early organobismuth approaches often faced challenges with chemoselectivity, yielding mixtures of C-arylated and O-arylated products. rsc.orgresearchgate.net

Transition-Metal Catalysis: The late 20th and early 21st centuries saw the development of powerful transition-metal-catalyzed cross-coupling reactions. Methods developed by chemists like Buchwald, Hartwig, Evans, and Chan, utilizing palladium and copper catalysts, provided much milder and more efficient routes for the O-arylation of phenols with aryl halides and arylboronic acids. acs.org More recently, research has focused on achieving site-selective C-H arylation of phenols, with copper-catalyzed protocols demonstrating the ability to achieve meta-selective arylation, a traditionally difficult transformation. acs.org

Modern Innovations: Contemporary research continues to refine these methods. Recent work has focused on understanding and controlling the chemoselectivity of arylation reactions using advanced reagents like bismacycles, which can favor C-C bond formation over C-O bond formation. rsc.orgresearchgate.net Furthermore, transition-metal-free O-arylation procedures have been developed, offering alternative pathways that avoid the use of potentially toxic and expensive metal catalysts. acs.orgyork.ac.uk

This evolution from harsh, classical methods to sophisticated, selective catalytic systems has made complex arylated phenols like 2,6-dimethyl-4-phenyl-phenol more accessible for study and application.

Strategic Significance of 2,6-Dimethyl-4-phenyl-phenol in Contemporary Chemical Science

The strategic importance of 2,6-dimethyl-4-phenyl-phenol stems from its distinct molecular architecture, which positions it as a valuable intermediate in materials science and synthetic chemistry. evitachem.comontosight.ai

Its primary significance lies in its potential as a monomer for the synthesis of high-performance polymers. Phenolic compounds, particularly sterically hindered phenols, are crucial building blocks for engineering plastics. For example, 2,6-dimethylphenol (B121312) is the monomer used to produce poly(p-phenylene oxide) (PPO), also known as poly(2,6-dimethyl-1,4-phenylene ether), a thermoplastic known for its excellent thermal stability, dimensional stability, and dielectric properties. lookchem.commdpi.commdpi.com By analogy, the structure of 2,6-dimethyl-4-phenyl-phenol, with its pre-installed phenyl group, offers a pathway to create modified PPO-type polymers with potentially enhanced or tailored properties, such as increased rigidity or altered solubility, for advanced applications. evitachem.comontosight.ai

Furthermore, the phenolic structure inherently suggests antioxidant capabilities. evitachem.comontosight.ai Phenols can act as radical scavengers, and this activity is central to their use as stabilizers in polymers and other materials to prevent oxidative degradation. The specific substitution pattern of 2,6-dimethyl-4-phenyl-phenol makes it an interesting candidate for research into new antioxidant agents. evitachem.com

As a synthetic building block, the compound serves as a versatile scaffold. evitachem.com It contains multiple reactive sites: the hydroxyl group, the activated aromatic ring, and the appended phenyl ring, allowing for a variety of subsequent chemical transformations to build more complex molecules for potential use in medicinal chemistry or materials development. evitachem.com

Data Tables

Table 1: Physicochemical Properties of 2,6-Dimethyl-4-phenyl-phenol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 72774-04-0 | ontosight.ai |

| Molecular Formula | C₁₄H₁₄O | nih.gov |

| Molecular Weight | 198.26 g/mol | nih.gov |

| Classification | Substituted Phenol | evitachem.comontosight.ai |

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| 2,6-Dimethyl-4-phenyl-phenol | C₁₄H₁₄O |

| Phenol | C₆H₅OH |

| 2,6-Dimethylphenol | C₈H₁₀O |

Structure

3D Structure

特性

IUPAC Name |

2,6-dimethyl-4-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDODUOTLRAEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic and Structural Elucidation of 2,6 Dimethyl 4 Phenyl Phenol

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Conformation and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. These techniques are complementary and excellent for identifying functional groups.

The FTIR spectrum of 2,6-Dimethyl-4-phenyl-phenol is expected to show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening is due to intermolecular hydrogen bonding. Sharp peaks around 2900-3000 cm⁻¹ correspond to the C-H stretching of the methyl and aromatic groups. The aromatic C=C stretching vibrations typically appear as a series of sharp bands in the 1450-1610 cm⁻¹ region. wallonie.besemanticscholar.org A strong band around 1200-1260 cm⁻¹ can be assigned to the C-O stretching of the phenol (B47542) group.

The FT-Raman spectrum provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong, sharp signals in the Raman spectrum, which are useful for characterization. uliege.be The C-H stretching vibrations are also visible, and the symmetric stretch of the methyl groups is typically a strong Raman band.

Table 2: Characteristic Vibrational Frequencies for 2,6-Dimethyl-4-phenyl-phenol

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | FTIR | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | FTIR/FT-Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃) | FTIR/FT-Raman | 2850 - 2970 | Medium-Strong |

| Aromatic C=C Stretch | FTIR/FT-Raman | 1450 - 1610 | Medium-Strong |

| C-O Stretch (Phenolic) | FTIR | 1200 - 1260 | Strong |

| Out-of-plane C-H Bend | FTIR | 700 - 900 | Strong |

X-ray Diffraction (XRD) for Precise Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sciencepub.net This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and its conformation in the solid state. redalyc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For 2,6-Dimethyl-4-phenyl-phenol (C₁₄H₁₄O), the calculated molecular weight is approximately 198.26 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 198. docbrown.info Aromatic compounds typically show strong molecular ion peaks due to the stability of the ring system. libretexts.org

The fragmentation pattern provides valuable structural information. A very common fragmentation for phenols is the loss of a hydrogen atom (M-1) followed by the loss of carbon monoxide (CO, 28 Da) to give a cyclopentadienyl (B1206354) cation fragment. docbrown.info For this molecule, key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated aromatic compounds, leading to a stable benzylic-type cation. This would result in a significant peak at m/z = 183 (M-15). whitman.edu

Cleavage of the C-O bond: Loss of the hydroxyl radical (•OH) could lead to a peak at m/z = 181 (M-17).

Ring fragmentations: Cleavage of the aromatic rings can lead to smaller fragments, such as the phenyl cation at m/z = 77.

Table 3: Predicted Major Ions in the Mass Spectrum of 2,6-Dimethyl-4-phenyl-phenol

| m/z | Proposed Fragment Identity | Notes |

|---|---|---|

| 198 | [C₁₄H₁₄O]⁺ | Molecular Ion (M⁺) |

| 183 | [M - CH₃]⁺ | Loss of a methyl radical |

| 170 | [M - CO]⁺ | Loss of carbon monoxide (less common for non-fused rings) |

| 169 | [M - H - CO]⁺ | Loss of H radical then CO |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates in Reaction Pathways

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. sciencepublishinggroup.com For phenols, ESR is particularly useful for studying the corresponding phenoxyl radicals, which are key intermediates in oxidation reactions.

The 2,6-dimethyl-4-phenyl-phenoxyl radical can be generated by chemical or electrochemical oxidation, which involves the abstraction of the hydrogen atom from the hydroxyl group. The unpaired electron in this radical is not localized on the oxygen atom but is delocalized over the entire π-system of the aromatic rings, which contributes to its stability. mdpi.com

The ESR spectrum of this radical would be characterized by its g-factor and hyperfine splitting pattern. The g-factor would be close to that of a free electron (~2.0023). The hyperfine structure arises from the interaction (coupling) of the unpaired electron's spin with the spins of nearby magnetic nuclei (protons, in this case). The spectrum would be a complex multiplet due to coupling with the two equivalent meta-protons on the phenolic ring (H3, H5) and the protons on the 4-phenyl substituent. The methyl protons at positions 2 and 6 are generally expected to have very small hyperfine coupling constants in phenoxyl radicals. The magnitude of the coupling constants provides information about the spin density distribution across the molecule, revealing the extent of electron delocalization. ethernet.edu.et

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For 2,6-Dimethyl-4-phenyl-phenol, the primary chromophore is the biphenyl (B1667301) system, which consists of two conjugated aromatic rings. The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* transitions, which involve the excitation of electrons from pi (π) bonding orbitals to pi (π*) antibonding orbitals.

The parent phenol molecule exhibits absorption bands in the ultraviolet region. The introduction of a phenyl group at the 4-position, as seen in 4-phenylphenol (B51918) (also known as 4-hydroxybiphenyl), extends the conjugated π-system. This extension of conjugation typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to phenol. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in more extended conjugated systems, requiring less energy (and thus longer wavelength light) to induce an electronic transition.

The presence of the two methyl groups at the 2 and 6 positions of the phenolic ring in 2,6-Dimethyl-4-phenyl-phenol introduces steric hindrance. This steric strain can cause a twisting of the dihedral angle between the two phenyl rings of the biphenyl moiety. Such a deviation from planarity can interrupt the π-conjugation across the two rings. A decrease in conjugation generally results in a hypsochromic shift (a shift to shorter wavelengths) and a hypochromic effect (a decrease in molar absorptivity) compared to a more planar analogue like 4-phenylphenol. Therefore, the UV-Vis spectrum of 2,6-Dimethyl-4-phenyl-phenol is expected to be a balance between the bathochromic effect of the extended aromatic system and the hypsochromic effect of the sterically induced non-planarity.

The photophysical properties, such as fluorescence and phosphorescence, of 2,6-Dimethyl-4-phenyl-phenol are also intrinsically linked to its electronic structure. Upon absorption of a photon, the molecule enters an excited singlet state. From this state, it can relax back to the ground state via several pathways, including non-radiative decay (heat) or radiative decay through fluorescence. The efficiency and wavelength of fluorescence would be influenced by the rigidity of the molecule and the energy gap between the ground and excited states. The steric hindrance from the methyl groups could potentially lead to a less planar excited state, which might influence the fluorescence quantum yield and lifetime.

A hypothetical representation of the expected UV-Vis absorption data for 2,6-Dimethyl-4-phenyl-phenol in a non-polar solvent, based on the analysis of related compounds, is presented below. It is crucial to note that these are estimated values for illustrative purposes and would require experimental verification.

| Compound | Solvent | λmax (nm) (Estimated) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) (Estimated) | Electronic Transition |

| 2,6-Dimethyl-4-phenyl-phenol | Cyclohexane | ~260 - 270 | ~15,000 - 20,000 | π → π* |

Further detailed research, including experimental measurements and computational studies, would be necessary to fully elucidate the precise electronic transitions and photophysical properties of 2,6-Dimethyl-4-phenyl-phenol.

Computational and Theoretical Investigations of 2,6 Dimethyl 4 Phenyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic and Geometric Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic and geometric properties of molecules. DFT methods are widely used for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 2,6-Dimethyl-4-phenyl-phenol. These calculations can elucidate the molecule's structure, stability, and reactivity by solving approximations of the Schrödinger equation.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2,6-Dimethyl-4-phenyl-phenol, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the molecule (conformers) that can arise from the rotation around single bonds. The key rotatable bonds in 2,6-Dimethyl-4-phenyl-phenol are the C-C bond connecting the two phenyl rings and the C-O bond of the hydroxyl group. By calculating the energy of various conformers, researchers can identify the most stable conformer and understand the energy barriers between different rotational states. This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity and kinetic stability. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

For 2,6-Dimethyl-4-phenyl-phenol, the energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Computational studies on similar phenolic structures have indicated that Frontier Molecular Orbital analysis can effectively determine the molecule's stability.

Table 1: Frontier Molecular Orbital Parameters (Specific computational data for 2,6-Dimethyl-4-phenyl-phenol is not available in the cited literature. The table below is a template representing typical parameters obtained from FMO analysis.)

| Parameter | Description | Predicted Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

Analysis of the HOMO and LUMO electron density distributions would reveal the likely sites for electrophilic and nucleophilic attack, respectively.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs.

For 2,6-Dimethyl-4-phenyl-phenol, NBO analysis can quantify the delocalization of electron density, particularly the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions stabilize the molecule, and their energy can be calculated using second-order perturbation theory. This analysis is particularly useful for understanding intramolecular charge transfer (ICT) phenomena, revealing how charge is distributed and transferred between the phenyl rings and the phenol (B47542) functional group. Such insights are vital for explaining the molecule's electronic properties and its potential for intermolecular interactions like hydrogen bonding.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

In the MEP map of 2,6-Dimethyl-4-phenyl-phenol, regions of negative electrostatic potential (typically colored red or yellow) would indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be concentrated around the oxygen atom of the hydroxyl group and the π-systems of the aromatic rings. Conversely, regions of positive potential (colored blue) represent electron-poor areas, primarily around the hydrogen atom of the hydroxyl group, which are favorable sites for nucleophilic attack. The MEP map provides a clear, intuitive picture of the molecule's charge landscape and its reactive sites.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment.

For 2,6-Dimethyl-4-phenyl-phenol, MD simulations can be used to study its behavior in different solvents. These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation affects the phenol's conformational preferences and flexibility. By analyzing the trajectories of the atoms over time, researchers can understand solvent-mediated effects on the molecule's structure and predict properties like diffusion coefficients and residence times of solvent molecules near specific functional groups. This is particularly important for understanding the molecule's behavior in biological systems or in solution-phase chemical reactions.

Theoretical Prediction and Experimental Validation of Spectroscopic Data

A powerful application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements for validation of the theoretical model. DFT calculations are commonly used to compute vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-Visible spectra), and chemical shifts (NMR spectra).

For 2,6-Dimethyl-4-phenyl-phenol, theoretical calculations can predict its vibrational spectrum. The calculated harmonic frequencies are often systematically scaled to correct for approximations in the computational method and vibrational anharmonicity, leading to a good agreement with experimental FT-IR and FT-Raman spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. The close match between theoretical and experimental spectra confirms the accuracy of the computed molecular structure and electronic properties, providing a comprehensive understanding of the molecule.

Analysis of Noncovalent Interactions, Hydrogen Bonding Networks, and Crystal Packing

The arrangement of molecules in the solid state is dictated by a complex interplay of noncovalent interactions, which are fundamental to understanding crystal engineering and materials science. For phenolic compounds, hydrogen bonding and π-interactions are particularly significant. In the crystal lattice of molecules similar to 2,6-dimethyl-4-phenyl-phenol, the hydroxyl group is a primary donor for hydrogen bonds, often forming networks with acceptor atoms on neighboring molecules.

The crystal packing of 2,6-dimethyl-4-phenyl-phenol would be influenced by the steric hindrance of the two methyl groups ortho to the hydroxyl group. This steric bulk can affect the geometry of hydrogen bonds and may promote the formation of specific packing motifs. Furthermore, the phenyl substituent introduces the possibility of π-π stacking and C-H···π interactions, which are crucial for the stabilization of the crystal structure. The interplay between the hydrogen-bonding capabilities of the phenol group and the dispersive forces of the aromatic rings dictates the final three-dimensional architecture of the solid state.

| O···H Contacts | Interactions involving oxygen and hydrogen atoms, often part of hydrogen bonding. | Key to defining the hydrogen bond network. |

Investigation of Electronic Excitation Properties via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a state-of-the-art computational method for investigating the electronic excited states of molecules. It is widely used to predict and interpret UV-Visible absorption spectra. For aromatic compounds like 2,6-dimethyl-4-phenyl-phenol, TD-DFT can elucidate the nature of electronic transitions, such as π→π* and n→π* transitions, which are responsible for their absorption of light.

A typical TD-DFT calculation provides information on excitation energies (which can be converted to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in each transition. For phenolic compounds, the electronic transitions are often localized on the aromatic rings. The presence of the phenyl substituent in 2,6-dimethyl-4-phenyl-phenol would likely lead to electronic transitions involving both the phenol and the phenyl rings, potentially resulting in charge transfer characteristics.

The calculated UV-Vis spectrum for a molecule like 2,6-dimethyl-4-phenyl-phenol would show characteristic absorption bands in the ultraviolet region. The primary absorption band is typically associated with the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energies and characteristics of these frontier orbitals are key to understanding the electronic behavior of the molecule. The methyl and phenyl substituents will influence the energies of these orbitals and, consequently, the absorption spectrum.

Table 2: Representative TD-DFT Data for Aromatic Phenols

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | Data not available | HOMO-1 → LUMO |

| S₀ → S₃ | Data not available | Data not available | Data not available | HOMO → LUMO+1 |

Elucidation of Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Softness)

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. researchgate.net These global reactivity descriptors are calculated from the energies of the frontier molecular orbitals, HOMO and LUMO. They are instrumental in predicting the chemical behavior and stability of a compound. researchgate.net

Chemical Hardness (η) and its inverse, Chemical Softness (S) , are measures of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, indicating high stability and low reactivity, whereas a soft molecule has a small HOMO-LUMO gap, suggesting higher reactivity. ias.ac.in

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. A high electrophilicity index indicates a good electrophile. These descriptors are calculated using the ionization potential (I) and electron affinity (A), which can be approximated by the negative of the HOMO and LUMO energies, respectively, based on Koopman's theorem.

For 2,6-dimethyl-4-phenyl-phenol, the electron-donating nature of the hydroxyl and methyl groups, combined with the π-system of the phenyl ring, will influence these reactivity descriptors. The precise values would depend on the specific computational method and basis set used in the DFT calculations.

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. researchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the electrophilic character of a molecule. |

Note: These formulas are based on finite difference approximations.

Theoretical Assessment of Optoelectronic and Photovoltaic Properties

The potential of organic molecules for use in optoelectronic and photovoltaic devices can be assessed through computational modeling. Key parameters that determine the suitability of a material for such applications include the HOMO-LUMO energy gap, charge transport properties, and light-harvesting efficiency.

The HOMO-LUMO gap is a crucial parameter as it relates to the optical and electronic properties of the material. A smaller energy gap is often desirable for organic solar cells as it allows the material to absorb a broader range of the solar spectrum. DFT calculations provide a direct way to compute this energy gap. For 2,6-dimethyl-4-phenyl-phenol, the extended conjugation from the biphenyl (B1667301) structure would influence its HOMO-LUMO gap.

Table 4: Key Parameters for Optoelectronic and Photovoltaic Assessment

| Parameter | Description | Relevance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (Eg) | Eg = ELUMO - EHOMO | Determines the absorption wavelength and is crucial for solar cell efficiency. |

| Light Harvesting Efficiency (LHE) | LHE = 1 - 10-f | Related to the oscillator strength (f); indicates how effectively the molecule absorbs light. |

| Open-Circuit Voltage (VOC) | VOC ≈ (ELUMOdye - ECBsemiconductor) / e | Theoretical maximum voltage of a solar cell. |

| Electron Injection Driving Force (ΔGinject) | ΔGinject = ELUMOdye - ECBsemiconductor | The thermodynamic driving force for electron injection from the dye to the semiconductor. |

Advanced Research Applications and Functional Material Development Based on 2,6 Dimethyl 4 Phenyl Phenol Scaffolds

Polymeric Materials Engineering

The incorporation of the 2,6-dimethyl-4-phenyl-phenol scaffold into polymeric structures is a key strategy for engineering materials with enhanced performance characteristics. This is particularly evident in the fields of high-performance thermoplastics and advanced thermosets.

Poly(phenylene oxide) (PPO) and its Derivatives with Tailored Performance

Poly(phenylene oxide) (PPO), also known as poly(phenylene ether) (PPE), is a high-performance amorphous thermoplastic recognized for its excellent thermal stability, dimensional stability, and inherent flame retardancy. chemicalbook.comnih.gov The properties of PPO are derived from the oxidative coupling polymerization of substituted phenols, most commonly 2,6-dimethylphenol (B121312). researchgate.netacademie-sciences.fr The polymerization process typically involves a copper-amine catalyst system to facilitate the formation of the ether linkages. researchgate.netresearchgate.net

The introduction of a 4-phenyl substituent on the phenol (B47542) monomer, creating 2,6-Dimethyl-4-phenyl-phenol, allows for the synthesis of PPO derivatives with modified properties. The bulky, non-polar phenyl group can enhance the polymer's thermal stability and solubility in organic solvents while influencing its dielectric properties. While the homopolymerization of 2,6-Dimethyl-4-phenyl-phenol is not as common as that of 2,6-dimethylphenol, it can be used as a comonomer to tailor the performance of the final PPO resin. For instance, copolymerization with 2,6-dimethylphenol allows for precise control over the glass transition temperature (Tg), mechanical strength, and processability of the resulting polymer. researchgate.net

The synthesis of PPO and its derivatives is often achieved through an oxidative coupling reaction. This process can yield not only the desired C-O coupling to form the polymer but also an undesired C-C coupling, leading to the formation of diphenoquinone byproducts. academie-sciences.fr Research has focused on optimizing catalyst systems and reaction conditions to maximize the yield and molecular weight of the PPO while minimizing side reactions. nih.gov

Development of Low-Dissipation Thermosets and Advanced Dielectric Materials

There is a growing demand for advanced dielectric materials with low dielectric constant (Dk) and low dissipation factor (Df) for applications in high-frequency electronics, such as printed circuit boards and semiconductor packaging. PPO and its derivatives are attractive candidates for these applications due to their inherently low polarity and excellent dielectric properties. chemicalbook.com

The structure of 2,6-Dimethyl-4-phenyl-phenol is particularly advantageous for creating low-dissipation materials. The rigid phenyl group and the dimethyl substitution contribute to a low dielectric constant and minimize dielectric loss. When incorporated into thermosetting resins, such as epoxy or benzoxazine systems, this scaffold helps to maintain desirable electrical properties even at high frequencies.

Research has demonstrated that modifying PPO oligomers with reactive end groups allows for their incorporation into thermoset networks. This approach combines the excellent dielectric properties of the PPO backbone with the robust mechanical and thermal performance of the thermoset matrix. The resulting materials exhibit high glass transition temperatures (Tg) and low moisture absorption, which are critical for maintaining stable dielectric performance in varying environmental conditions.

Table 1: Dielectric Properties of PPO-based Thermosets

| Material System | Dielectric Constant (Dk) at 10 GHz | Dissipation Factor (Df) at 10 GHz |

|---|---|---|

| Cured Commercial OPE-2St | 2.75 | 0.006 |

This table presents a comparison of the dielectric properties of a commercial vinylbenzyl ether-terminated PPO (OPE-2St) and a tetrafluorophenylene-containing modified PPO (VT-OPE), demonstrating the potential for property enhancement through chemical modification.

Flame Retardant Materials through Chemical Modification (e.g., DOPO Functionalization)

To meet stringent flammability standards in electronics and other applications, polymers are often modified with flame retardants. A significant area of research involves the development of halogen-free flame retardants to address environmental and health concerns. 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives have emerged as highly effective phosphorus-based flame retardants. mdpi.com

The phenolic hydroxyl group of 2,6-Dimethyl-4-phenyl-phenol provides a reactive site for the chemical attachment of DOPO moieties. This functionalization can be achieved through various synthetic routes, resulting in a reactive flame retardant that can be covalently incorporated into a polymer matrix. This approach prevents the leaching of the flame retardant over time and can improve the thermal stability of the host polymer.

DOPO-functionalized bisphenols, which can be synthesized from precursors like 2,6-Dimethyl-4-phenyl-phenol, can be copolymerized with other monomers to create inherently flame-retardant polymers, including polyesters, polycarbonates, and epoxy resins. mdpi.com The incorporation of DOPO into the polymer backbone has been shown to significantly increase the char yield upon combustion and to act as a radical scavenger in the gas phase, thereby inhibiting the combustion process. Research has shown that incorporating DOPO-containing bisphenols into PPO through oxidative coupling polymerization results in polymers with higher glass transition temperatures, enhanced thermal stability, and increased char formation at high temperatures. mdpi.com

Catalysis and Chemical Reaction Engineering

The phenolic structure of 2,6-Dimethyl-4-phenyl-phenol and related compounds plays a crucial role in various catalytic processes, acting either as a ligand to a metal center or as a substrate in catalytic transformations.

Role of Phenolic Structures in Catalytic Mechanisms

Phenolic compounds, particularly sterically hindered phenols like 2,6-Dimethyl-4-phenyl-phenol, are widely recognized for their role as antioxidants. partinchem.com This property is directly linked to their function in certain catalytic mechanisms. They can act as radical scavengers, which can be beneficial for controlling polymerization reactions or preventing the degradation of catalysts and substrates. amfine.comvinatiorganics.com The hindered nature of the phenolic hydroxyl group, due to the adjacent methyl groups, stabilizes the resulting phenoxy radical, preventing it from initiating unwanted side reactions. partinchem.com

In the context of oxidation catalysis, the phenolic hydroxyl group can participate in electron transfer processes. Polyphenolic compounds are utilized in advanced oxidation processes (AOPs) where they can act as chelating agents for metal ions (like iron and copper) and as reducing agents, influencing the generation of reactive oxygen species. magtech.com.cn The specific reactivity is governed by the substituents on the phenol ring, with electron-donating groups generally increasing reactivity.

Design and Optimization of Heterogeneous and Homogeneous Catalytic Systems

The design of both heterogeneous and homogeneous catalysts can leverage the unique properties of phenolic structures.

Homogeneous Catalysis: In homogeneous systems, phenolic compounds can serve as ligands for transition metal catalysts. The hydroxyl group can coordinate to a metal center, and the electronic and steric properties of the ligand can be tuned by the substituents on the aromatic ring. For example, 2,6-disubstituted phenols can be used to create bulky ligands that influence the selectivity of a catalytic reaction. While direct use of 2,6-Dimethyl-4-phenyl-phenol as a ligand is not widely documented, the principles apply to similar hindered phenols used in reactions like C-C and C-O coupling. researchgate.net

Heterogeneous Catalysis: Phenolic compounds are key substrates in heterogeneous catalytic processes, particularly in degradation and oxidation reactions for environmental remediation. nih.govresearchgate.net Catalysts based on metal oxides, zeolites, and supported noble metals are used for the oxidation of phenols in wastewater. nih.gov The efficiency of these catalysts depends on their ability to adsorb the phenolic substrate and facilitate its reaction with an oxidant.

Furthermore, phenolic resins, which are polymers derived from phenols, can be used as supports for catalytic species. The porous structure and chemical functionality of these resins can be tailored to create highly active and stable heterogeneous catalysts. Copper-containing complexes have been shown to be effective heterogeneous catalysts for the oxidative polymerization of substituted phenols in aqueous media, offering a more environmentally friendly alternative to traditional solvent-based processes. academie-sciences.fr

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,6-Dimethyl-4-phenyl-phenol |

| Poly(phenylene oxide) (PPO) |

| Poly(phenylene ether) (PPE) |

| 2,6-dimethylphenol |

| 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) |

| Diphenoquinone |

| Benzoxazine |

| Tetrafluorophenylene |

Despite a comprehensive search for research on the applications of 2,6-Dimethyl-4-phenyl-phenol in chemical sensing and detection, no specific studies or data detailing its use in this field were found. Scientific literature extensively covers the use of other structurally related phenolic compounds for creating advanced sensing systems; however, research focusing explicitly on the 2,6-Dimethyl-4-phenyl-phenol scaffold for this purpose is not presently available in the public domain.

Therefore, it is not possible to provide an article with detailed research findings and data tables on the advanced chemical sensing and detection systems based on 2,6-Dimethyl-4-phenyl-phenol as per the requested outline. The creation of such content would not be scientifically accurate or based on verifiable research.

Emerging Research Directions and Future Outlook for 2,6 Dimethyl 4 Phenyl Phenol

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of substituted phenols often involves multi-step processes that may utilize harsh conditions or generate significant waste. A primary focus of future research is the development of more efficient, economical, and environmentally benign synthetic pathways.

Key research thrusts include:

Catalytic C-C Coupling Reactions: Modern organic synthesis offers powerful tools for constructing the biaryl scaffold of 2,6-Dimethyl-4-phenyl-phenol. Research is exploring the adaptation of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. For instance, a potential route could involve the coupling of a 4-halo-2,6-dimethylphenol derivative with phenylboronic acid, offering high yields and selectivity under relatively mild conditions. A similar methodology has been successfully employed for the synthesis of 2,6-diphenylphenol (B49740) from 2,6-dichlorophenol (B41786) and phenylboronic acid chemicalbook.com.

Green Chemistry Principles: A significant shift is underway towards processes that minimize environmental impact. This includes the use of water as a reaction medium, which is a key component of sustainable chemistry. Research into the oxidative polymerization of related phenols in aqueous systems using copper-amine complex catalysts points towards the feasibility of adapting such green methods for synthesis acs.org.

Continuous Flow and Fluidized Bed Reactors: To improve efficiency and scalability for industrial production, researchers are investigating continuous manufacturing processes. Fluidized bed reactors, for example, allow for continuous operation and catalyst regeneration without the need for reactor shutdowns, a method that has been explored for the synthesis of 2,6-dimethylphenol (B121312) from phenol (B47542) and methanol (B129727) researchgate.net.

Alternative Reagents: The use of less toxic and more sustainable reagents is a critical goal. For instance, dimethyl carbonate is being explored as a greener alternative to traditional methylating agents in the synthesis of related phenolic compounds like guaiacol (B22219) google.com.

| Synthetic Strategy | Key Features | Potential Advantages |

| Palladium-Catalyzed Cross-Coupling | Utilizes catalysts like palladium acetate (B1210297) with ligands to form C-C bonds. | High selectivity, mild reaction conditions, broad functional group tolerance. |

| Aqueous Phase Synthesis | Employs water as the primary solvent, often with specialized catalysts. | Reduced use of volatile organic compounds (VOCs), improved safety, lower cost. |

| Fluidized Bed Catalysis | Continuous process where reactants flow through a solid catalyst suspended in a fluid. | High throughput, excellent heat and mass transfer, potential for catalyst regeneration. |

| Use of Greener Reagents | Replacement of hazardous chemicals with more benign alternatives (e.g., dimethyl carbonate). | Reduced toxicity, improved process safety, and a more favorable environmental profile. |

Integration of Advanced Spectroscopic and Chromatographic Techniques for Process Monitoring

The precise analysis of 2,6-Dimethyl-4-phenyl-phenol, its precursors, and potential byproducts is essential for optimizing synthetic routes, ensuring product purity, and monitoring its environmental presence. Future research will increasingly rely on the integration of sophisticated analytical techniques for real-time process control and trace-level detection.

Advanced analytical methods being explored include:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV-Vis or mass spectrometry (MS) detectors is a robust method for the separation and quantification of phenolic compounds nih.govmdpi.commdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS remains a cornerstone for the analysis of volatile and semi-volatile phenols. It provides excellent separation and definitive identification based on mass spectra, making it invaluable for confirming product identity and detecting impurities chula.ac.thdphen1.com. The U.S. Environmental Protection Agency (EPA) Method 8041A provides detailed guidance on using capillary column GC for phenol analysis epa.gov.

Advanced Stationary Phases: To overcome challenges in separating structurally similar phenolic isomers, research is focused on developing novel GC and HPLC column stationary phases. Derivatized cyclodextrins, for example, have shown great promise in improving the gas chromatographic separation of complex phenol mixtures chula.ac.th. Similarly, phenyl-hexyl stationary phases in liquid chromatography can offer unique selectivity compared to traditional C18 columns researchgate.net.

Supercritical Fluid Chromatography (SFC): SFC is emerging as a "green" alternative to traditional HPLC. By using supercritical carbon dioxide as the mobile phase, SFC significantly reduces the consumption of organic solvents, aligning with sustainability goals while offering rapid and efficient separations mdpi.com.

| Technique | Application in Process Monitoring | Key Advantages |

| HPLC-UV/MS | Quantification of starting materials, intermediates, and final product in reaction mixtures. | Robust, well-established, suitable for non-volatile compounds. |

| GC-MS | Identification of volatile byproducts, confirmation of product purity, trace contaminant analysis. | High resolution, definitive structural information from mass spectra. |

| SFC | "Green" alternative for purity analysis and quality control. | Reduced solvent waste, faster analysis times, aligns with green chemistry principles. |

| Advanced Stationary Phases | Separation of closely related isomers and impurities. | Enhanced selectivity and resolution, leading to more accurate analysis. |

Synergistic Approaches Combining Computational Design with Experimental Validation

The traditional process of chemical discovery, relying on trial-and-error, is often time-consuming and resource-intensive. The synergy between computational chemistry and experimental validation offers a powerful paradigm to accelerate research and development. This approach allows for the in silico design and screening of novel molecules before committing to their synthesis.

This synergistic workflow typically involves:

Computational Modeling: Using tools like molecular dynamics simulations, researchers can model the behavior of 2,6-Dimethyl-4-phenyl-phenol derivatives. These simulations can predict key properties such as intermolecular interactions, solubility, and conformational preferences rsc.org.

Virtual Screening: A library of virtual derivatives can be created and computationally screened for desired properties. For example, if designing a new polymer monomer, simulations can predict its interaction with other polymer chains or its potential thermal stability.

Targeted Synthesis: Based on the computational results, only the most promising candidates are selected for experimental synthesis and validation rsc.org. This targeted approach saves significant time and resources.

Experimental Validation and Feedback: The synthesized compounds are then characterized to see if they exhibit the predicted properties. This experimental data provides a crucial feedback loop to refine and improve the accuracy of the computational models for future designs.

A clear example of this approach was demonstrated in the development of drug delivery systems, where molecular dynamics simulations were used to analyze the effect of different functional groups on drug-polymer interactions, leading to the successful synthesis of a novel, highly effective carrier rsc.org. This same methodology can be applied to design derivatives of 2,6-Dimethyl-4-phenyl-phenol for applications in materials science or catalysis.

Discovery of Undiscovered Applications in Material Science and Catalysis

While 2,6-Dimethyl-4-phenyl-phenol has known utility, its unique structure—featuring a sterically hindered phenolic hydroxyl group and a rigid phenyl substituent—suggests significant untapped potential in advanced materials and catalysis.

In Material Science:

High-Performance Polymers: The closely related 2,6-dimethylphenol is a key monomer for poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a high-performance thermoplastic with excellent thermal stability and dielectric properties tue.nlresearchgate.net. Future research will likely explore the incorporation of 2,6-Dimethyl-4-phenyl-phenol as a comonomer into PPE or other polymer backbones. The bulky phenyl group could be used to fine-tune properties such as glass transition temperature (Tg), solubility, and mechanical strength.

Advanced Dielectrics: There is a growing demand for materials with low dielectric constants and low dissipation factors for use in high-frequency electronics, such as 5G communication technology. Modified PPEs are being actively researched for these applications mdpi.com. Derivatives of 2,6-Dimethyl-4-phenyl-phenol could be synthesized to create novel polymers with superior insulating properties.

Thermosets and Prepolymers: Research has shown that functionalized oligomers of 2,6-dimethylphenol can serve as valuable starting materials for creating curable, high-performance thermosetting resins acs.orgmdpi.com. 2,6-Dimethyl-4-phenyl-phenol could be a precursor for similar reactive oligomers with enhanced thermal and mechanical stability.

In Catalysis:

Ligand Design: The sterically hindered environment around the hydroxyl group makes 2,6-Dimethyl-4-phenyl-phenol an attractive scaffold for designing novel ligands for transition metal catalysis. Steric bulk is often a critical factor in controlling the selectivity and activity of a catalyst acs.org. Derivatives could be synthesized to coordinate with metals like copper, palladium, or iron, potentially leading to catalysts with unique reactivity in cross-coupling, oxidation, or reduction reactions.

Catalytic Upgrading: Green chemistry initiatives are focused on converting biomass-derived feedstocks and waste plastics into valuable chemicals. Catalytic hydrodeoxygenation is a key technology in this area. Research has shown that iron-based catalysts can effectively perform this transformation on various aromatic esters and have promising potential for phenol derivatives acs.orgacs.org. 2,6-Dimethyl-4-phenyl-phenol could be investigated as both a model substrate and a potential product in such upgrading pathways.

Deeper Understanding of Complex Environmental Transformations and Fate

As with any chemical compound, a thorough understanding of its environmental behavior is crucial for responsible use. Future research will focus on elucidating the complete lifecycle of 2,6-Dimethyl-4-phenyl-phenol in the environment, from its potential release to its ultimate fate.

Key areas of investigation include:

Biodegradation Pathways: While data for the target compound is limited, studies on close analogs provide a strong predictive framework. 2-phenylphenol (B1666276) is classified as readily biodegradable, with degradation observed in both river water and activated sludge who.intindustrialchemicals.gov.au. Research on 2,6-dimethylphenol has identified specific bacteria, such as Mycobacterium neoaurum, that can initiate degradation via a para-hydroxylation step catalyzed by a monooxygenase enzyme (MpdAB) nih.gov. Future studies will likely isolate microorganisms capable of degrading 2,6-Dimethyl-4-phenyl-phenol and characterize the specific enzymatic pathways involved. The general pathway for aerobic degradation of such aromatics involves hydroxylation to form catechols, followed by ring cleavage nih.govresearchgate.net.

Abiotic Degradation: Phototransformation is a likely abiotic degradation pathway. In sunlit surface waters, phenolic compounds can be degraded by reacting with photochemically produced hydroxyl radicals industrialchemicals.gov.au. Studies on 2-phenylphenol have identified photodegradation products including phenylhydroquinone (B131500) (PHQ) and phenylbenzoquinone (PBQ) industrialchemicals.gov.au. Similar studies are needed to identify the transformation products of 2,6-Dimethyl-4-phenyl-phenol to fully assess its environmental impact.

Ecotoxicity of Transformation Products: A critical aspect of environmental fate is understanding whether the degradation products are more or less toxic than the parent compound. Future research must combine degradation studies with ecotoxicological testing to build a complete environmental risk profile.

| Transformation Pathway | Description | Expected Outcome |

| Microbial Biodegradation | Enzymatic breakdown by bacteria and fungi in soil and water. | Mineralization to CO2 and water, initiated by hydroxylation and aromatic ring cleavage. |

| Phototransformation (Water) | Degradation in the presence of sunlight, often mediated by reactive oxygen species. | Formation of hydroxylated and quinone-type intermediates. |

| Atmospheric Degradation | Reaction with hydroxyl radicals in the gas phase. | Likely rapid degradation, though less relevant for low-volatility compounds. |

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethyl-4-phenyl-phenol, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Pathways : The compound is typically synthesized via Friedel-Crafts alkylation or Ullmann coupling, using phenol derivatives and methyl/benzyl halides. Key intermediates include 4-phenylphenol and dimethyl-substituted aryl halides.

- Optimization Strategies :

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts reactions .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to control regioselectivity.

- Temperature Gradients : Perform reactions at 80–120°C to balance reaction rate and byproduct formation.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization for high purity (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of 2,6-Dimethyl-4-phenyl-phenol?

Methodological Answer:

- 1H/13C NMR :

- Aromatic protons appear as doublets (δ 6.8–7.2 ppm) with coupling constants (J = 8–10 Hz) confirming para-substitution. Methyl groups show singlets at δ 2.2–2.4 ppm .

- DEPT-135 spectra confirm CH₃ groups via negative peaks.

- IR Spectroscopy :

- Mass Spectrometry :

Advanced Research Questions

Q. What crystallographic approaches are most effective for determining the solid-state structure of 2,6-Dimethyl-4-phenyl-phenol?

Methodological Answer:

Q. How can researchers resolve contradictions between computational predictions and experimental observations in physicochemical properties?

Methodological Answer:

Q. What in vitro models are appropriate for assessing biological activity and toxicity mechanisms?

Methodological Answer:

- Cytotoxicity Assays :

- Oxidative Stress Markers :

- Measure ROS production via DCFH-DA fluorescence in renal proximal tubule cells .

- Metabolic Stability :

Key Structural and Safety Data

Q. Table 3: Comparative Properties of 2,6-Dimethyl-4-phenyl-phenol and Analogues

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。